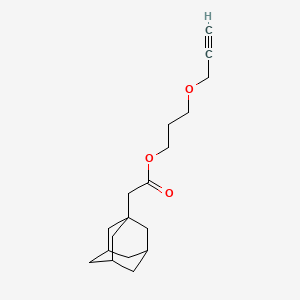
3-(Prop-2-yn-1-yloxy)propyl 2-(adamantan-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-yn-1-yloxy)propyl 2-(adamantan-1-yl)acetate is a chemical compound with the molecular formula C18H26O3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yloxy)propyl 2-(adamantan-1-yl)acetate typically involves the reaction of adamantan-1-yl acetic acid with 3-(prop-2-yn-1-yloxy)propanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to achieve efficient production. The process may include steps such as purification and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-yn-1-yloxy)propyl 2-(adamantan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-(Prop-2-yn-1-yloxy)propyl 2-(adamantan-1-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-yn-1-yloxy)propyl 2-(adamantan-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Adamantan-1-yl acetic acid: Shares the adamantane moiety but lacks the prop-2-yn-1-yloxy group.
3-(Prop-2-yn-1-yloxy)propanol: Contains the prop-2-yn-1-yloxy group but lacks the adamantane moiety.
Uniqueness
This combination allows for unique interactions and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H26O3 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3-prop-2-ynoxypropyl 2-(1-adamantyl)acetate |
InChI |
InChI=1S/C18H26O3/c1-2-4-20-5-3-6-21-17(19)13-18-10-14-7-15(11-18)9-16(8-14)12-18/h1,14-16H,3-13H2 |
Clave InChI |
IRJZTUCMCVQSHE-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCCOC(=O)CC12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


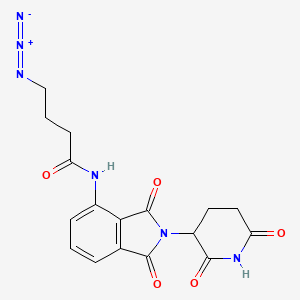
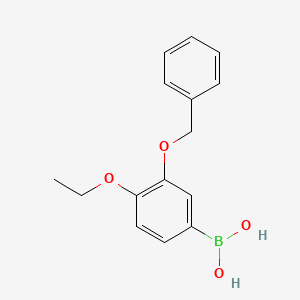
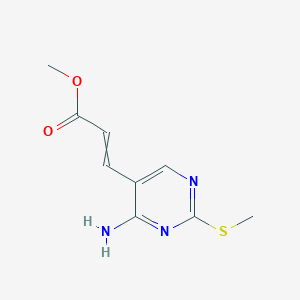

![7-propan-2-yloxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaene](/img/structure/B14776438.png)
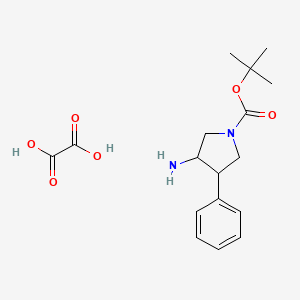
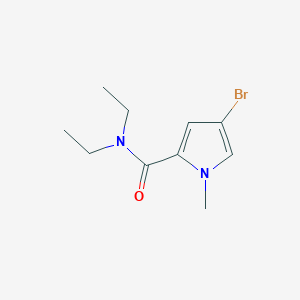
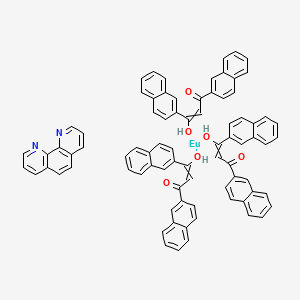

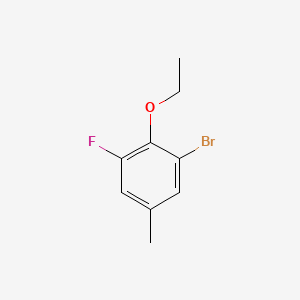

![1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14776494.png)


